![molecular formula C21H17F3O5 B3020334 Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate CAS No. 449741-09-7](/img/structure/B3020334.png)
Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate, is a derivative of the chromen group, which is a significant class of compounds due to their diverse biological activities and presence in many natural products. The chromen core is a common motif in medicinal chemistry, often associated with various pharmacological properties.
Synthesis Analysis
The synthesis of related chromen derivatives has been explored in several studies. For instance, the 1,3-dipolar cycloadditions of ethyl 2-diazo-3,3,3-trifluoropropanoate with alkynes have been investigated, leading to the formation of CF3-substituted pyrazoles . Although the specific compound of interest is not mentioned, this study provides insight into the synthetic routes available for trifluoromethylated chromen derivatives. Another study reported the reaction of ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, resulting in the formation of triazinones and triazine diones upon refluxing in different solvents . This demonstrates the reactivity of the ethoxalyl group in chromen derivatives under certain conditions.
Molecular Structure Analysis
The molecular structure of a related compound, ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, has been characterized by NMR, IR, mass spectral studies, and single-crystal X-ray diffraction . The crystal structure exhibits several intermolecular interactions, contributing to a three-dimensional architecture. Similarly, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined, revealing intramolecular hydrogen bonding between the hydroxy and carbonyl groups of the coumarin units . These studies highlight the importance of intermolecular interactions in the crystal packing of chromen derivatives.
Chemical Reactions Analysis
The chemical reactivity of chromen derivatives can be complex, as seen in the formation of various products depending on the reaction conditions. For example, the reaction of ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide led to different products when refluxed in pyridine versus ethanol . This indicates that the solvent can significantly influence the outcome of reactions involving chromen derivatives.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate are not detailed in the provided papers, related compounds have been characterized. The establishment of a quantitative bioanalytical method for an acetylcholinesterase inhibitor, which is a novel molecule with a phenylthiazolyl moiety, included physicochemical characterization and in vitro metabolite profiling . This suggests that similar analytical techniques could be applied to the compound of interest to determine its stability, solubility, and other relevant physicochemical properties.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on its structural similarity to indole derivatives, it may interact with its targets through a variety of mechanisms, potentially leading to a range of biological activities .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
The presence of fluorine atoms in the compound may modulate the pka value of neighboring functional groups such as amines, potentially influencing its pharmacokinetic properties .
Result of Action
Based on its structural similarity to indole derivatives, it may exhibit a range of biological activities .
Propriétés
IUPAC Name |
ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3O5/c1-3-27-20(26)12(2)28-14-9-10-15-16(11-14)29-19(21(22,23)24)17(18(15)25)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBWYYWSDSVQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

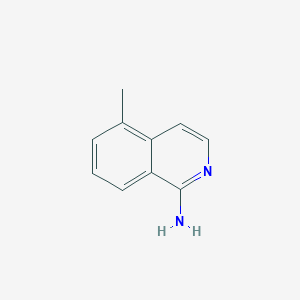
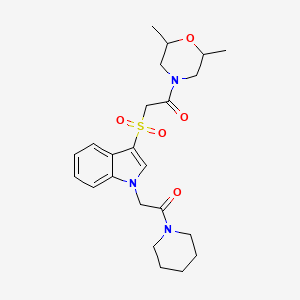

![(3Z)-1-acetyl-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3020261.png)


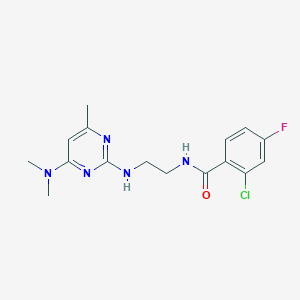

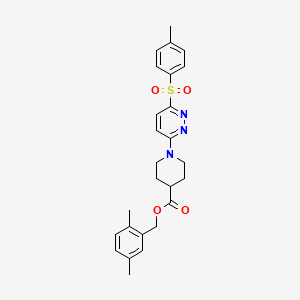
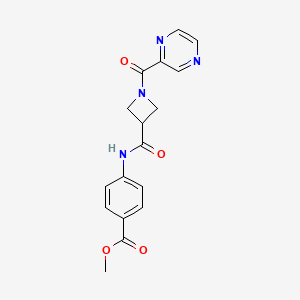

![(E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine](/img/structure/B3020272.png)
![N-[4-(hydrazinocarbonyl)phenyl]-3-methylbenzamide](/img/structure/B3020273.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B3020274.png)